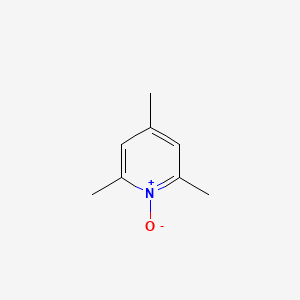

2,4,6-Trimethylpyridine 1-oxide

Beschreibung

2,4,6-Trimethylpyridine 1-oxide (CAS 3376-50-9) is a heterocyclic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . It is characterized by three methyl groups at the 2-, 4-, and 6-positions of the pyridine ring and an N-oxide functional group. This compound is used as a catalyst in organic synthesis (e.g., pyrrolidine derivative synthesis) and as a precursor for corrosion inhibitors in industrial applications . Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating inert atmosphere storage .

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNLGSOBSNKMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-50-9 | |

| Record name | Pyridine, 2,4,6-trimethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trimethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Industrial Sulfate Crystallization Method

A patented method describes the preparation of 2,4,6-trimethylpyridine starting from crude pyridine fractions, followed by purification through sulfate crystallization and alkaline hydrolysis:

- Raw materials: Crude 2,4,6-trimethylpyridine fraction (50-70% purity), industrial ethanol (95%), and concentrated sulfuric acid.

- Process:

- Mix raw 2,4,6-trimethylpyridine with industrial ethanol and concentrated sulfuric acid in a reactor under stirring.

- The reaction temperature is controlled at approximately 40°C to avoid loss of ethanol and to maintain reaction speed.

- Crystals of 2,4,6-trimethylpyridine sulfate form and are filtered.

- The crystals are washed at high temperature to remove impurities.

- Recrystallization in ethanol further purifies the sulfate salt.

- Alkaline hydrolysis with sodium hydroxide at 45-60°C and pH 8-9 liberates the free base.

- The mixture separates into an aqueous sodium sulfate layer and an organic 2,4,6-trimethylpyridine layer.

- Recovery: Industrial alcohol is recovered by rectification from filtrates, and sodium sulfate salts are filtered out.

- Outcome: Purity of 2,4,6-trimethylpyridine can reach 97-98% after this process, with further recrystallization increasing purity above 99%.

| Step | Conditions | Purpose | Outcome |

|---|---|---|---|

| Sulfuric acid addition | ~40°C, stirring | Formation of sulfate salt | Crystallization of impurity-bound salt |

| Filtration & washing | High temperature | Removal of impurities | Purified sulfate salt crystals |

| Recrystallization | Ethanol solvent | Further purification | Higher purity sulfate crystals |

| Alkaline hydrolysis | 45-60°C, pH 8-9 | Release free base | 2,4,6-Trimethylpyridine isolation |

| Separation & recovery | Phase separation | Recovery of solvent and salts | Reusable ethanol and salt removal |

Single-Pass Catalytic Ammonia Reaction

Another method involves the synthesis of 2,4,6-trimethylpyridine directly from acetone and ammonia:

- Reactants: Acetone or acetone derivatives and ammonia.

- Catalyst: Inorganic dehydrogenation catalysts containing metals from Groups IVB to VIII.

- Conditions: High temperature (300-475°C), pressure (2-50 atm), and controlled liquid hourly space velocity.

- Process: Acetone and ammonia react over the catalyst to form a crude mixture rich in 2,4,6-trimethylpyridine.

- Purification: The crude mixture is then purified to isolate 2,4,6-trimethylpyridine.

- Advantages: High yield and purity, single-pass process suitable for industrial scale.

Oxidation to 2,4,6-Trimethylpyridine 1-Oxide

The oxidation of 2,4,6-trimethylpyridine to the N-oxide is typically achieved by reaction with oxidizing agents such as hydrogen peroxide under acidic or neutral conditions.

Oxidation Using Hydrogen Peroxide

- Procedure:

- Dissolve 2,4,6-trimethylpyridine in glacial acetic acid.

- Add 50% hydrogen peroxide solution.

- Stir the mixture at around 30°C for 1 hour.

- Outcome: Efficient conversion to 2,4,6-trimethylpyridine 1-oxide with high yield.

Alternative Synthetic Routes and Derivatives Preparation

- The preparation of substituted pyridine N-oxides (e.g., 4-methoxy-2,3,5-trimethylpyridine N-oxide) involves nucleophilic substitution on halogenated pyridine N-oxides followed by oxidation.

- Reactions are often carried out in solvents like toluene with bases or sodium methoxide at elevated temperatures (70°C) for extended times (up to 16 hours).

- Addition of co-solvents like dimethyl sulfoxide can increase reaction rates but complicate purification.

Summary Table of Preparation Methods

Research Findings and Notes

- The sulfate crystallization method is cost-effective due to the use of industrial ethanol instead of absolute ethanol and allows solvent recycling.

- Temperature control during sulfate formation and alkaline hydrolysis is critical to maximize yield and purity.

- The catalytic ammonia reaction offers a streamlined industrial route but requires specialized catalysts and high-temperature equipment.

- Oxidation with hydrogen peroxide is mild and efficient, suitable for laboratory and industrial scale.

- Substituted pyridine N-oxides can be prepared via nucleophilic substitution on halogenated pyridine N-oxides, followed by oxidation, expanding the scope of functionalized pyridine N-oxides.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Trimethylpyridine 1-oxide undergoes various chemical reactions, including:

Reduction: Reduction of 2,4,6-trimethylpyridine 1-oxide can yield 2,4,6-trimethylpyridine under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and peracids are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Pyridine-2,4,6-tricarboxylic acid.

Reduction: 2,4,6-Trimethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Applications

One of the most significant applications of TMP-1-oxide is in biocatalysis. Research has demonstrated that whole cells of Escherichia coli expressing specific enzymes can efficiently convert various pyridine derivatives into their corresponding N-oxides. This method provides an environmentally friendly alternative to traditional chemical synthesis methods.

Case Study: Biocatalytic Synthesis

In a study published in Advanced Synthesis & Catalysis, researchers utilized a recombinant soluble di-iron monooxygenase (SDIMO) to convert 70 out of 98 tested N-heterocycles into their respective N-oxides without side products. The approach highlighted the high activity of the biocatalyst towards pyridines, including TMP-1-oxide .

Organic Synthesis

TMP-1-oxide serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions due to its electrophilic nature, making it useful in the preparation of complex organic molecules.

Table 1: Reactions Involving TMP-1-Oxide

Pharmaceutical Applications

TMP-1-oxide has shown potential in pharmaceutical chemistry due to its biological activity. It can be utilized as a precursor for synthesizing various biologically active compounds.

Case Study: Medicinal Chemistry

A study explored the use of TMP-1-oxide in creating a library of N-acyl aminocoumarins with low-molecular-weight acyl groups. This research indicated that TMP-1-oxide could facilitate the development of new drug candidates .

Material Science Applications

In materials science, TMP-1-oxide has been investigated for its role in creating advanced materials with specific properties.

Table 2: Material Science Applications

Wirkmechanismus

The mechanism by which 2,4,6-trimethylpyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. The oxygen atom attached to the nitrogen in the pyridine ring can participate in electron transfer reactions, facilitating the oxidation of other molecules. This property makes it useful in various oxidative processes and as a catalyst in organic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variants

2,3,5-Trimethylpyridine 1-Oxide (CAS 74409-42-0)

- Molecular Formula: C₈H₁₁NO (isomer of 2,4,6-trimethyl variant).

- No direct application data available, but structural differences suggest varied reactivity in catalytic or synthetic roles .

2,4,6-Triethylpyridine (CAS 50286-76-5)

- Molecular Formula : C₁₁H₁₇N.

- Not an N-oxide, limiting its utility in oxidation reactions .

Halogen-Substituted Analogs

2,4,6-Tribromopyridine 1-Oxide (CAS 170875-37-3)

- Molecular Formula: C₅H₂Br₃NO.

- Molecular Weight : 331.79 g/mol .

- Physical Properties : Higher density (2.54 g/cm³) and boiling point (427.4°C) due to bromine’s mass and electronegativity.

- Applications : Used as an oxidant in organic synthesis, particularly for introducing oxygen/nitrogen atoms .

- Safety : Requires stringent handling due to bromine’s reactivity; may cause severe irritation .

Nitro-Substituted Derivatives

4-Nitropyridine 1-Oxide Derivatives

- Examples : 3-Methyl-4-nitropyridine 1-oxide, 2,3-Dimethyl-4-nitropyridine 1-oxide .

- These compounds exhibit DNA damage repair pathway selectivity in E. coli (e.g., polA1, recA13 mutants), unlike 2,4,6-trimethylpyridine 1-oxide .

- Mutagenicity : Demonstrated growth inhibition in repair-deficient bacterial strains, suggesting higher toxicity compared to methyl-substituted analogs .

Physicochemical and Functional Comparison

Biologische Aktivität

2,4,6-Trimethylpyridine 1-oxide (TMP-1-oxide) is a derivative of pyridine characterized by the presence of three methyl groups at positions 2, 4, and 6, and an oxide functional group at nitrogen. This compound has garnered interest due to its potential biological activities and applications in various fields including pharmacology and biocatalysis.

- Chemical Formula : C₈H₁₁NO

- Molecular Weight : 151.18 g/mol

- CAS Number : 76904

Biological Activity Overview

TMP-1-oxide exhibits a range of biological activities that have been explored in various studies. Its biological significance is primarily attributed to its role as a substrate in enzymatic reactions and its potential as a biocatalyst.

Enzymatic Activity

Research indicates that TMP-1-oxide can serve as a substrate for various enzymes, particularly monooxygenases. For example, studies have shown that whole cells of Escherichia coli expressing specific di-iron monooxygenases can efficiently convert TMP-1-oxide into other biologically active compounds without side products, highlighting its utility in biocatalytic processes .

Case Study 1: Biocatalytic Synthesis

A study focused on the biocatalytic synthesis of heteroaromatic N-oxides using whole cells of Escherichia coli. The recombinant soluble di-iron monooxygenase (SDIMO) was able to oxidize TMP-1-oxide effectively. The reaction conditions were optimized to enhance yield and selectivity, showcasing the compound's potential in green chemistry applications .

| Compound | Conversion Rate (%) | Reaction Time (h) |

|---|---|---|

| TMP-1-Oxide | 95 | 6 |

Case Study 2: Hydroxylation Reactions

Another significant study investigated the hydroxylation of pyridine derivatives including TMP-1-oxide using Burkholderia sp. MAK1. The results indicated high conversion rates under optimal conditions, with TMP-1-oxide being transformed into hydroxylated products. This transformation underscores the compound's versatility as a substrate in microbial biotransformations .

| Substrate | Conversion Rate (%) | Optimal Temperature (°C) |

|---|---|---|

| TMP-1-Oxide | 97 | 30 |

Mechanistic Insights

The mechanism underlying the biological activity of TMP-1-oxide involves its interaction with various enzymes that catalyze oxidation reactions. The presence of the N-oxide group enhances the electrophilicity of the nitrogen atom, making it a favorable substrate for enzymatic attack. Studies employing molecular dynamics simulations have provided insights into how molecular size and shape influence reaction pathways and product selectivity .

Q & A

Basic: What synthetic routes and purification methods are commonly employed for 2,4,6-Trimethylpyridine 1-Oxide?

Answer:

The synthesis typically involves oxidation of 2,4,6-trimethylpyridine (collidine) using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled acidic conditions. Post-synthesis purification often employs column chromatography with silica gel or recrystallization using polar aprotic solvents. For example, in phosphorylation reactions, collidine is used as a weak base to suppress racemization during peptide coupling by minimizing proton abstraction at the α-carbon of amino acids, ensuring enantiopurity (>98%) . Preparative thin-layer chromatography (TLC) with chloroform-ethanol systems (7:1) is also effective for isolating the oxide form, as demonstrated in the synthesis of phosphate esters .

Advanced: How do computational methods like DFT (B3LYP/6-311G(d,p)) validate experimental structural parameters of 2,4,6-Trimethylpyridine 1-Oxide?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict bond lengths and angles that are slightly larger than experimental X-ray crystallography data. For instance, theoretical bond lengths may exceed experimental values by 0.01–0.03 Å, with correlation coefficients of 0.9944 (bond lengths) and 0.8043 (bond angles) between calculated and observed parameters. This discrepancy arises from approximations in solvation and crystal packing effects in simulations. Researchers should cross-validate computational models with experimental data (e.g., Table 2 in ) to refine force fields for dynamic studies.

Basic: Which spectroscopic techniques are critical for characterizing 2,4,6-Trimethylpyridine 1-Oxide?

Answer:

- Infrared (IR) Spectroscopy : Peaks at ~850 cm⁻¹ (C–N–O stretching) and ~1550 cm⁻¹ (pyridine ring vibrations) confirm the N-oxide functional group. NIST-standardized IR spectra in CCl₄ and CS₂ solutions provide reference data .

- NMR Spectroscopy : ¹H NMR reveals distinct methyl group resonances (δ 2.1–2.4 ppm) and deshielded pyridinium protons (δ 8.0–8.5 ppm). ³¹P NMR is used in phosphorylation studies to track phosphate ester formation (e.g., δ -2 to +5 ppm for phosphates) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 137 for the parent ion) and fragmentation patterns validate purity and structural integrity .

Advanced: How does 2,4,6-Trimethylpyridine 1-Oxide enhance enantioselectivity in peptide synthesis?

Answer:

As a sterically hindered weak base, it minimizes racemization by selectively deprotonating active esters (e.g., Fmoc-protected amino acids) without abstracting α-protons. This is critical in solid-phase peptide synthesis (SPPS), where strong bases like DIPEA can induce epimerization. The bulky methyl groups on collidine reduce nucleophilic attack on the β-amine of diamino acids, preserving stereochemistry. Studies report >98% enantiomeric excess (ee) when collidine is paired with DOTA-GA chelators in radiolabeled peptides .

Basic: What physicochemical properties of 2,4,6-Trimethylpyridine 1-Oxide are relevant in solvent mixtures?

Answer:

Volumetric studies in binary mixtures (e.g., with 1,2-ethanediol or methanol) reveal negative excess molar volumes (Vᴱ) due to hydrogen bonding between the N-oxide oxygen and protic solvents. Partial molar volumes correlate with solvent polarity, aiding in solubility predictions for reaction design. Association energies for 1:1 complexes with proton donors (e.g., water) range from -15 to -20 kJ/mol, calculated via quantum chemistry methods .

Advanced: What mechanistic role does 2,4,6-Trimethylpyridine 1-Oxide play in bioinspired water-splitting catalysts?

Answer:

In Mn-based catalysts mimicking photosynthesis, collidine acts as a proton acceptor during the rate-determining O–O bond formation step. Kinetic isotope effect (KIE) studies in deuterated water show a 3-fold reduction in oxygen evolution rates, confirming proton-coupled electron transfer (PCET). The N-oxide facilitates deprotonation of the water-Mn²⁺ complex, stabilizing intermediates and lowering activation barriers .

Advanced: How do crystallographic and computational data resolve contradictions in hydrogen bonding networks?

Answer:

X-ray crystallography identifies intramolecular hydrogen bonds between the N-oxide oxygen and adjacent methyl groups (e.g., O···H–C distances of 2.4–2.6 Å). However, DFT models may overestimate these interactions due to neglected lattice strain. Researchers reconcile discrepancies by applying periodic boundary conditions in simulations and refining electron density maps experimentally .

Basic: What safety protocols are essential when handling 2,4,6-Trimethylpyridine 1-Oxide?

Answer:

- Flammability : Flash point at 55°C (closed cup); store in flame-proof cabinets away from oxidizers .

- Toxicity : Acute dermal toxicity (LD₅₀ > 2000 mg/kg) necessitates gloves and fume hood use.

- Environmental : WGK 3 classification requires sealed disposal to prevent aquatic contamination .

Advanced: Can 2,4,6-Trimethylpyridine 1-Oxide stabilize reactive intermediates in organometallic catalysis?

Answer:

Yes. Its Lewis basic N-oxide oxygen coordinates to transition metals (e.g., Pd, Ru), stabilizing low-valent intermediates in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, collidine oxide enhances catalyst turnover by preventing metal aggregation. XANES/EXAFS studies confirm η¹-O binding modes .

Basic: How is the purity of 2,4,6-Trimethylpyridine 1-Oxide validated in pharmacopeial standards?

Answer:

USP/NF protocols specify identity tests via IR spectrum matching (NIST reference ), density (0.913–0.915 g/cm³ at 20°C), and chromatographic purity (>99% by HPLC). Residual solvents (e.g., acetone) are quantified via headspace GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.